molecular formula C24H31N5O3S B2423474 2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1113105-08-0

2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2423474
CAS No.: 1113105-08-0
M. Wt: 469.6
InChI Key: XZHHULBKVBAPRF-UHFFFAOYSA-N
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Description

2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that features an imidazole ring, a benzamide group, and various functional groups

Scientific Research Applications

2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The compound has been found to be an inhibitor in complex with Human HDAC2 . HDACs are critical in the control of gene expression, and dysregulation of their activity has been implicated in a broad range of diseases .

Safety and Hazards

Benzamide, a similar compound, is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .

Future Directions

The future directions of research on this compound could involve further exploration of its inhibitory action on HDAC2 and its potential applications in the treatment of diseases where HDAC activity is dysregulated . Additionally, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the imidazole ring and the subsequent attachment of the benzamide group. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like histidine and metronidazole share the imidazole ring structure.

    Benzamide Derivatives: Compounds such as sulpiride and tiapride contain the benzamide group.

Uniqueness

What sets 2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(diethylamino)-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3S/c1-4-26(5-2)24-25-20-11-17-33-22(20)23(31)29(24)12-10-21(30)28-15-13-27(14-16-28)18-6-8-19(32-3)9-7-18/h6-9,11,17H,4-5,10,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHHULBKVBAPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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